molecular formula C22H16N4O6S2 B15006318 2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

2,2'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid

Cat. No.: B15006318
M. Wt: 496.5 g/mol
InChI Key: GGHGBFWYTUIXRF-UHFFFAOYSA-N
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Description

2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID is a complex organic compound featuring a thieno[2,3-b]thiophene core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, carboxyl, and amido groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods often involve the cyclization of various substrates under specific conditions to form the thieno[2,3-b]thiophene core.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, facilitated by the presence of amino and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3,4-DIAMINO-5-[(2-CARBOXYPHENYL)CARBAMOYL]THIENO[2,3-B]THIOPHENE-2-AMIDO}BENZOIC ACID is unique due to its specific combination of functional groups and the thieno[2,3-b]thiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H16N4O6S2

Molecular Weight

496.5 g/mol

IUPAC Name

2-[[3,4-diamino-5-[(2-carboxyphenyl)carbamoyl]thieno[2,3-b]thiophene-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C22H16N4O6S2/c23-14-13-15(24)17(19(28)26-12-8-4-2-6-10(12)21(31)32)34-22(13)33-16(14)18(27)25-11-7-3-1-5-9(11)20(29)30/h1-8H,23-24H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)

InChI Key

GGHGBFWYTUIXRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)NC4=CC=CC=C4C(=O)O)N

Origin of Product

United States

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